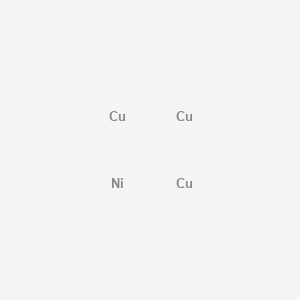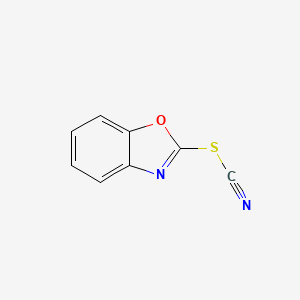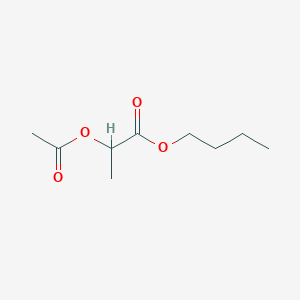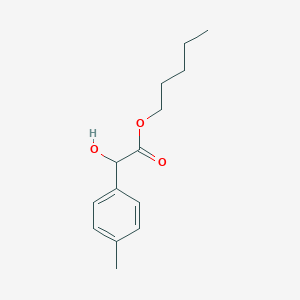![molecular formula C16H14Cl2 B14735990 [Dichloro(1-phenylcyclopropyl)methyl]benzene CAS No. 5680-56-8](/img/structure/B14735990.png)
[Dichloro(1-phenylcyclopropyl)methyl]benzene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[Dichloro(1-phenylcyclopropyl)methyl]benzene is an organic compound characterized by the presence of a dichloro-substituted cyclopropyl group attached to a phenyl ring, which is further connected to a benzene ring.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [Dichloro(1-phenylcyclopropyl)methyl]benzene typically involves the reaction of 1-phenylcyclopropylmethanol with thionyl chloride (SOCl₂) to introduce the dichloro functionality. The reaction is carried out under anhydrous conditions to prevent hydrolysis and ensure high yield. The general reaction scheme is as follows:
Starting Material: 1-phenylcyclopropylmethanol
Reagent: Thionyl chloride (SOCl₂)
Conditions: Anhydrous, reflux
The reaction proceeds with the formation of this compound as the major product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, purification steps such as distillation and recrystallization are employed to obtain the compound in high purity .
Analyse Des Réactions Chimiques
Types of Reactions
[Dichloro(1-phenylcyclopropyl)methyl]benzene undergoes various chemical reactions, including:
Substitution Reactions: The dichloro groups can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Oxidation Reactions: The compound can be oxidized to form corresponding ketones or carboxylic acids using oxidizing agents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃).
Reduction Reactions: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride (LiAlH₄) to form the corresponding alcohols.
Common Reagents and Conditions
Substitution: Nucleophiles (e.g., amines, thiols), solvents (e.g., ethanol, dichloromethane), mild heating.
Oxidation: Oxidizing agents (e.g., KMnO₄, CrO₃), acidic or basic conditions.
Reduction: Reducing agents (e.g., LiAlH₄), anhydrous conditions.
Major Products
Substitution: Substituted derivatives with nucleophiles.
Oxidation: Ketones or carboxylic acids.
Reduction: Alcohols.
Applications De Recherche Scientifique
[Dichloro(1-phenylcyclopropyl)methyl]benzene has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Investigated for its potential biological activity and interactions with biomolecules.
Medicine: Explored for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of [Dichloro(1-phenylcyclopropyl)methyl]benzene involves its interaction with specific molecular targets. The dichloro groups and the cyclopropyl ring play a crucial role in its reactivity and binding affinity. The compound may interact with enzymes or receptors, leading to modulation of biochemical pathways. Detailed studies on its molecular targets and pathways are ongoing to elucidate its precise mechanism of action .
Comparaison Avec Des Composés Similaires
Similar Compounds
[Dichloro(1-phenylcyclopropyl)methyl]benzene: Unique due to the presence of both dichloro and cyclopropyl groups.
[Dichloro(1-phenylcyclopropyl)methyl]toluene: Similar structure but with a toluene ring instead of benzene.
[Dichloro(1-phenylcyclopropyl)methyl]phenol: Contains a phenol group, leading to different reactivity and applications.
Uniqueness
This compound is unique due to its specific combination of functional groups, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in research and industry .
Propriétés
Numéro CAS |
5680-56-8 |
|---|---|
Formule moléculaire |
C16H14Cl2 |
Poids moléculaire |
277.2 g/mol |
Nom IUPAC |
[dichloro-(1-phenylcyclopropyl)methyl]benzene |
InChI |
InChI=1S/C16H14Cl2/c17-16(18,14-9-5-2-6-10-14)15(11-12-15)13-7-3-1-4-8-13/h1-10H,11-12H2 |
Clé InChI |
NDADNFFMMNIODG-UHFFFAOYSA-N |
SMILES canonique |
C1CC1(C2=CC=CC=C2)C(C3=CC=CC=C3)(Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![[(4z)-5-Amino-4-imino-1-phenyl-4,5-dihydro-1h-pyrazolo[3,4-d]pyrimidin-3-yl]acetonitrile](/img/structure/B14735907.png)
![2,2'-[13,17-Bis(2-carboxyethyl)-3,8,12,18-tetramethylporphyrin-2,7-diyl]dicyclopropanecarboxylic acid](/img/structure/B14735921.png)

![2-Chloro-N-[(3-methylphenyl)carbamoyl]acetamide](/img/structure/B14735938.png)

acetic acid](/img/structure/B14735949.png)


![Benzoic acid, 2-[(2-methyl-1-oxo-2-propenyl)amino]-, ethyl ester](/img/structure/B14735962.png)
![7-Chloro-4-[[6-(diethylamino)hexyl]amino]-quinoline](/img/structure/B14735966.png)
![1,6-Dimethyl-4-[(2-methylphenyl)amino]-1H-pyrazolo[3,4-D]pyrimidine](/img/structure/B14735979.png)



